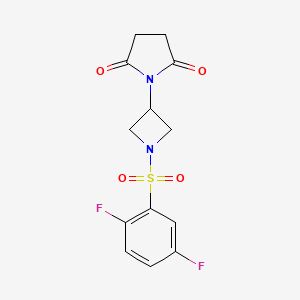

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule also contains a difluorophenyl group and an azetidinyl group .

Molecular Structure Analysis

The molecular formula of the compound is C13H12F2N2O4S, with an average mass of 330.307 Da and a monoisotopic mass of 330.048584 Da . The structure includes a pyrrolidine-2,5-dione ring, a difluorophenyl group, and an azetidinyl group .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Preparation and Characterization of Ionic Liquid Catalysts

Studies have demonstrated the utility of sulfonic acid-functionalized compounds for the solvent-free synthesis of heterocyclic compounds, indicating potential use in the synthesis or modification of related structures like 1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione. For instance, sulfonic acid functionalized pyridinium chloride has been employed as an efficient, homogeneous, and reusable catalyst in the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones through a one-pot multi-component condensation process (Moosavi-Zare et al., 2013).

Pharmacological Research

Exploration of Antimicrobial and Antifungal Activities

Compounds with structures incorporating azetidinone and sulfonyl groups have been synthesized and characterized for their biological activities, including antibacterial and antifungal effects. This suggests a potential interest in exploring the activities of this compound in similar pharmacological contexts. A study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives has provided insights into their synthesis and tested their antimicrobial activities, laying groundwork for further investigations into related compounds (Shah et al., 2014).

Neuropharmacology and Imaging Studies

Synthesis for Nicotinic Acetylcholine Receptor Binding

Research involving azetidine derivatives has showcased their potential in the development of new imaging agents for the nicotinic acetylcholine receptors, which could imply potential research applications of this compound in neuropharmacology or as a precursor for imaging compound synthesis. For example, the synthesis and evaluation of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine for PET imaging of nicotinic receptors highlight the utility of azetidine derivatives in neurological research applications (Doll et al., 1999).

Zukünftige Richtungen

The pyrrolidine-2,5-dione scaffold is a promising area of study in medicinal chemistry due to its versatility and the wide range of biologically active compounds it can form . Future research may focus on exploring new synthetic strategies and investigating the biological activity of novel compounds based on this scaffold.

Wirkmechanismus

Target of Action

The compound “1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a pyrrolidine ring, which is a common feature in many biologically active compounds

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of “this compound”. Compounds with a pyrrolidine ring often interact with their targets through the nitrogen atom in the ring .

Biochemical Pathways

Pyrrolidine derivatives have been found to be involved in a variety of biological activities .

Pharmacokinetics

The presence of a pyrrolidine ring can influence these properties .

Result of Action

Pyrrolidine derivatives have been associated with a variety of biological effects .

Action Environment

Environmental factors can often influence the action of pharmaceutical compounds .

Eigenschaften

IUPAC Name |

1-[1-(2,5-difluorophenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O4S/c14-8-1-2-10(15)11(5-8)22(20,21)16-6-9(7-16)17-12(18)3-4-13(17)19/h1-2,5,9H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJONDWBRUIBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid](/img/structure/B2578247.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2578251.png)

![N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B2578257.png)

![Ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2578260.png)

![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide](/img/structure/B2578262.png)